3-(Oxetan-3-yl)aniline
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Overview
Description
3-(Oxetan-3-yl)aniline is an organic compound characterized by the presence of an oxetane ring attached to an aniline moiety The oxetane ring is a four-membered cyclic ether, which imparts unique chemical properties to the compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Oxetan-3-yl)aniline typically involves the formation of the oxetane ring followed by its attachment to the aniline group. One common method is the cyclization of appropriate precursors under specific conditions. For example, the oxetane ring can be synthesized through intramolecular cyclization reactions involving epoxides or halohydrins .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 3-(Oxetan-3-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using nitric acid and sulfuric acid.
Major Products Formed:
Oxidation: Formation of corresponding oxetane derivatives with oxidized functional groups.
Reduction: Formation of reduced aniline derivatives.
Substitution: Introduction of various substituents onto the aromatic ring, leading to diverse functionalized products.
Scientific Research Applications
3-(Oxetan-3-yl)aniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(Oxetan-3-yl)aniline involves its interaction with molecular targets through its oxetane and aniline functionalities. The oxetane ring can undergo ring-opening reactions, which may lead to the formation of reactive intermediates that interact with biological targets. The aniline moiety can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
- 3-(Oxetan-2-yl)aniline
- 4-(Oxetan-3-yl)aniline
- 2-(Oxetan-3-yl)aniline
Comparison: 3-(Oxetan-3-yl)aniline is unique due to the position of the oxetane ring on the aniline moiety. This positioning affects its chemical reactivity and interaction with other molecules. Compared to its analogs, this compound may exhibit different physicochemical properties and biological activities, making it a valuable compound for specific applications .
Properties
IUPAC Name |
3-(oxetan-3-yl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c10-9-3-1-2-7(4-9)8-5-11-6-8/h1-4,8H,5-6,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNLQADAFMDCAAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)C2=CC(=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1823378-01-3 |
Source
|
Record name | 3-(oxetan-3-yl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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